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Compound of Interest

Compound Name: Etavopivat

Cat. No.: B3325937

Etavopivat Technical Support Center:
Troubleshooting and FAQs

This technical support center provides researchers, scientists, and drug development
professionals with detailed information regarding the clinical use of etavopivat, with a specific
focus on dose adjustments in patients with comorbidities.

Frequently Asked Questions (FAQSs)

Q1: Are there specific dose adjustment guidelines for etavopivat in patients with renal
impairment?

Currently, there are no specific dose adjustment guidelines for etavopivat in patients with renal
impairment. Clinical trials have typically excluded patients with severe renal dysfunction or
those on chronic dialysis[1][2][3]. The pharmacokinetics of etavopivat in patients with varying
degrees of renal impairment have not yet been fully characterized. Researchers should
exercise caution and consider enhanced monitoring of renal function and potential adverse
events when including patients with mild to moderate renal impairment in clinical studies.

Q2: How should the dose of etavopivat be adjusted for patients with hepatic impairment?

Similar to renal impairment, specific dose adjustment recommendations for patients with
hepatic impairment are not yet established. A Phase 1 clinical trial is currently underway to
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evaluate the pharmacokinetics and safety of etavopivat in individuals with hepatic impairment
compared to those with normal liver function[4]. Exclusion criteria in larger clinical trials for
sickle cell disease (SCD) have included patients with significant hepatic dysfunction, such as
those with alanine aminotransferase (ALT) levels greater than four times the upper limit of
normal (ULN), direct bilirubin levels greater than three times the ULN, or a history of cirrhosis[1]

[21[3].
Q3: What is known about potential drug-drug interactions with etavopivat?

In vitro studies have indicated that etavopivat does not induce cytochrome P450 enzymes
CYP3A4, CYP2B6, or CYP1A2, suggesting a lower potential for metabolic drug-drug
interactions mediated by these enzymes[5]. A dedicated clinical trial is ongoing to investigate
the effects of etavopivat on the metabolism of other commonly used drugs, including
midazolam, metformin, digoxin, pitavastatin, and rosuvastatin[6]. Until these results are
available, it is advisable to closely monitor for any unexpected adverse events or changes in
efficacy when etavopivat is co-administered with other medications.

Q4: What are the standard dosing regimens of etavopivat used in clinical trials for sickle cell
disease?

In clinical trials for sickle cell disease, etavopivat has been administered orally, typically once
daily. Dosing regimens have ranged from 200 mg to 600 mg per day[7]. The ongoing Phase 2/3
HIBISCUS trial is evaluating 200 mg and 400 mg daily doses compared to a placebo[8]. The
selection of a specific dose for an experimental protocol should be based on the study's
objectives and the patient population.

Q5: What is the mechanism of action of etavopivat?

Etavopivat is an allosteric activator of the enzyme pyruvate kinase-R (PKR) in red blood cells.
Activation of PKR leads to a decrease in the concentration of 2,3-diphosphoglycerate (2,3-
DPG) and an increase in adenosine triphosphate (ATP). The reduction in 2,3-DPG increases
hemoglobin's affinity for oxygen, which is thought to reduce the polymerization of sickle
hemoglobin and subsequent red blood cell sickling. The increase in ATP may improve red
blood cell membrane integrity and function.
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Table 1: Summary of Etavopivat Dosing Regimens in Clinical Trials

Clinical Trial Phase Patient Population Dosing Regimen(s) Reference

Single doses of 200,
400, 700, and 1000
mg; Multiple doses of
Phase 1 Healthy Adults ) [51[7]
100-300 mg twice
daily or 400 mg once

daily for 14 days

300 mg and 600 mg
) ) once daily for 14 days;
Phase 1/2 Sickle Cell Disease ] [7]
400 mg once daily for

up to 12 weeks

Phase 2 Sickle Cell Disease & )
i 400 mg once daily [7]
(GLADIOLUS) Thalassemia
Phase 2/3 ] ) 200 mg and 400 mg
Sickle Cell Disease ) [8]
(HIBISCUS) once daily

Table 2: Key Comorbidity-Related Exclusion Criteria in Etavopivat Clinical Trials for Sickle Cell
Disease (NCT04987489, NCT04624659)

Comorbidity Exclusion Criteria Reference

Alanine aminotransferase
Hepatic Dysfunction (ALT) > 4.0 x upper limit of [1112]
normal (ULN)

Direct bilirubin > 3.0 x ULN [1][2]

History of cirrhosis [1]

) Severe renal dysfunction or on
Renal Dysfunction o ) [1][2]13]
chronic dialysis

Other Active hepatitis B or C infection  [1][2][3]

Known HIV positivity [1112][3]
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Experimental Protocols

Protocol: Assessment of Etavopivat Pharmacokinetics in a First-in-Human, Single and Multiple
Ascending Dose Study

o Study Design: A randomized, placebo-controlled, double-blind, single-ascending dose (SAD)
and multiple-ascending dose (MAD) Phase 1 trial in healthy adult subjects[5].

o SAD Cohorts: Participants were randomized (3:1) to a single oral dose of etavopivat (200,
400, 700, or 1000 mg) or placebo[5].

 MAD Cohorts: Participants were randomized (3:1) to receive etavopivat or placebo for 14
days at various dosing regimens[5].

o Pharmacokinetic Sampling: Serial blood samples were collected at pre-defined time points
before and after drug administration to determine the plasma concentrations of etavopivat.
Urine samples were also collected in the SAD cohorts[5].

» Bioanalytical Method: Etavopivat plasma concentrations were analyzed using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[5].

e Pharmacodynamic Assessments: Blood samples were collected to measure changes in 2,3-
diphosphoglycerate (2,3-DPG) and adenosine triphosphate (ATP) levels as markers of
pyruvate kinase-R (PKR) activation[5].
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Caption: Mechanism of action of etavopivat in red blood cells.
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Caption: Generalized workflow of a randomized, placebo-controlled clinical trial for etavopivat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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